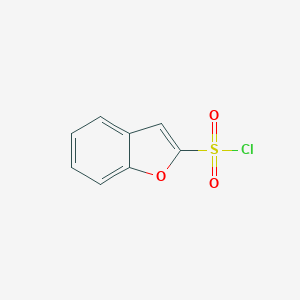

1-Benzofuran-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCKBBSBRTUUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383564 | |

| Record name | 1-benzofuran-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-58-5 | |

| Record name | 1-benzofuran-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzofuran-2-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number, molecular formula, and weight. It explores the synthetic strategies for accessing the benzofuran core and outlines a robust, field-proven protocol for the preparation of the title compound. The guide further delves into the reactivity of this compound, with a focus on its utility in the synthesis of a diverse array of biologically active sulfonamide derivatives. Key applications in drug discovery are highlighted, particularly in the development of novel anticancer and antimicrobial agents. This whitepaper serves as a critical resource for researchers and scientists engaged in the design and synthesis of innovative therapeutics.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of benzofuran have demonstrated potent anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties.[2] This wide range of biological activities has spurred significant interest in the development of novel synthetic methodologies to access functionalized benzofuran derivatives for drug discovery programs.[3]

This compound (CAS Number: 17070-58-5 ) has emerged as a pivotal intermediate, enabling the introduction of the versatile sulfonamide functional group at the 2-position of the benzofuran ring system.[1][4] The resulting benzofuran-2-sulfonamides have shown particular promise as anticancer and antimicrobial agents, making the parent sulfonyl chloride a compound of high interest for synthetic and medicinal chemists.[2][4][5]

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 17070-58-5 | [6][7] |

| Molecular Formula | C₈H₅ClO₃S | [6][7] |

| Molecular Weight | 216.64 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [6] |

Synthesis of this compound: A Technical Protocol

While numerous methods exist for the synthesis of the benzofuran core, a direct and detailed protocol for the preparation of this compound is often embedded within broader synthetic schemes.[3][8] The following protocol is a synthesized, robust method based on established transformations for the synthesis of sulfonyl chlorides.[9]

Conceptual Workflow for Synthesis

The synthesis of this compound can be conceptualized as a two-stage process: first, the formation of the benzofuran ring system, and second, the introduction of the sulfonyl chloride functionality at the 2-position.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol outlines the chlorosulfonation of a pre-formed benzofuran starting material.

Materials:

-

Benzofuran

-

Chlorosulfonic acid

-

Thionyl chloride or phosphorus pentachloride

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Ice bath

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzofuran (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction is exothermic and care should be taken during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude 1-benzofuran-2-sulfonic acid.

-

Chlorination: To the crude sulfonic acid, add thionyl chloride (2-3 equivalents) or phosphorus pentachloride (1.1 equivalents) and heat the mixture under reflux for 2-3 hours.

-

Isolation: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The residue, this compound, can be further purified by recrystallization or column chromatography.

Self-Validating System: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the benzofuran ring protons and the absence of the sulfonic acid proton signal in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the successful synthesis.

Reactivity and Synthetic Utility

This compound is a versatile electrophile, primarily utilized for the synthesis of sulfonamides through its reaction with primary and secondary amines.[10][11] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for Sulfonamide Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. scbt.com [scbt.com]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. d-nb.info [d-nb.info]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzofuran-2-sulfonyl chloride molecular weight

An In-Depth Technical Guide to 1-Benzofuran-2-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a specialized chemical intermediate of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates the biologically significant benzofuran scaffold and a highly reactive sulfonyl chloride group. This combination makes it a valuable building block for the synthesis of novel sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, plausible synthetic and purification strategies, spectroscopic characterization, key chemical reactions, and its strategic application in the design and development of new therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Core Molecular Profile

This compound, with the CAS Number 17070-58-5, is a solid, crystalline compound at room temperature, often appearing as a white to light yellow powder.[1] Its molecular structure features a planar benzofuran ring system, where the sulfonyl chloride moiety is attached at the C2 position. This specific substitution pattern defines its reactivity and utility. The electrophilic sulfur atom of the sulfonyl chloride group is the primary site for nucleophilic attack, while the benzofuran ring provides a rigid, aromatic core that is frequently found in biologically active molecules and natural products.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO₃S | [4][5][6] |

| Molecular Weight | 216.64 g/mol | [1][4][5][7] |

| CAS Number | 17070-58-5 | [4][5][7] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 78-80 °C | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl | [8] |

| InChIKey | RWCKBBSBRTUUHR-UHFFFAOYSA-N | [1][8] |

Synthesis and Purification

Proposed Synthetic Workflow

The conversion of a stable, accessible primary sulfonamide into the more reactive sulfonyl chloride is a modern and chemoselective approach, avoiding harsh reagents that could degrade the benzofuran ring.[9]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Conversion of Sulfonamide to Sulfonyl Chloride

This protocol is based on modern methodologies for the chemoselective conversion of primary sulfonamides to sulfonyl chlorides, prized for their mild conditions.[9]

-

Reaction Setup: To a dry, oven-flamed flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzofuran-2-sulfonamide (1.0 equivalent), magnesium chloride (2.5 equivalents), and a suitable solvent such as tert-butanol (0.1 M).

-

Reagent Addition: Add the activating agent, such as 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 2.0 equivalents), to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 3-5 hours.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality: The use of an activating agent like Pyry-BF₄ with MgCl₂ allows for the selective activation of the poorly nucleophilic sulfonamide under mild conditions, preserving the integrity of the sensitive benzofuran moiety.[9] This avoids the harsh, strongly acidic or oxidative conditions of traditional sulfonyl chloride syntheses (e.g., using chlorosulfonic acid), which could lead to undesired side reactions on the electron-rich furan portion of the molecule.[10]

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The data presented below are expected values based on the known spectroscopic behavior of its constituent functional groups.

| Technique | Expected Signature Features |

| FT-IR | Strong characteristic absorption bands for the S=O asymmetric and symmetric stretching of the sulfonyl chloride group, expected in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[11] Aromatic C-H and C=C stretching bands will also be present. |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the benzene ring. A distinct singlet for the proton at the C3 position of the furan ring, likely downfield due to the influence of the adjacent sulfonyl group. |

| ¹³C NMR | Signals corresponding to the eight unique carbon atoms of the benzofuran ring system. The carbon atom attached to the sulfonyl chloride group (C2) would be significantly deshielded. |

| Mass Spec. | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of M⁺, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).[11] |

Self-Validation: The combined data provides a self-validating system. For instance, the presence of the chlorine isotope pattern in the mass spectrum corroborates the identity of the sulfonyl chloride group, whose vibrational frequencies are observed in the IR spectrum and whose electron-withdrawing effect is evident in the ¹H and ¹³C NMR spectra.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from its reactivity as a potent electrophile. The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack.

Key Reaction: Sulfonamide Synthesis

Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening.[12]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonylation

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude sulfonamide product, which can be further purified by recrystallization or chromatography.

Trustworthiness: This protocol is a standard and reliable method for sulfonamide formation. The inclusion of a base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling the reaction mixture ensures selectivity and minimizes degradation of reactants.

Applications in Medicinal Chemistry and Drug Development

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][13][14]

This compound serves as a critical tool for leveraging this scaffold in drug discovery campaigns:

-

Scaffold for Combinatorial Chemistry: It is an ideal starting material for creating large, diverse libraries of novel sulfonamides. By reacting it with a wide array of commercially available amines, researchers can rapidly generate hundreds or thousands of distinct compounds for high-throughput screening.[12]

-

Bioisostere for Carboxamides: The sulfonamide group is often used as a bioisostere for amide bonds, offering different physicochemical properties, such as improved metabolic stability or altered hydrogen bonding capacity, which can be beneficial for optimizing drug candidates.

-

Targeting Specific Pathways: Benzofuran-sulfonamide conjugates have been specifically designed to target key biological pathways. For example, derivatives have been synthesized to act as inhibitors of the hypoxia-inducible factor (HIF-1) pathway, which is implicated in cancer progression.[14]

Handling, Storage, and Safety

As with all sulfonyl chlorides, this compound must be handled with care due to its reactivity and corrosive nature.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[15] Avoid inhalation of dust and contact with skin and eyes.[16] It is a lachrymator and corrosive.

-

Storage: The compound is moisture-sensitive. It reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[16]

-

First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17] If inhaled, move to fresh air.

Conclusion

This compound is a high-value reagent that provides a direct entry point to a rich chemical space of novel benzofuran-2-sulfonamides. Its well-defined reactivity, combined with the proven biological relevance of the benzofuran core, makes it an indispensable tool for scientists and researchers in drug discovery. Understanding its properties, synthesis, and safe handling is paramount to successfully exploiting its potential in the development of next-generation therapeutics.

References

- This compound | 17070-58-5 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8687629_EN.htm

- 1-Benzofuran-2-sulphonyl chloride | CAS 17070-58-5 | SCBT. URL: https://www.scbt.com/p/1-benzofuran-2-sulphonyl-chloride-17070-58-5

- This compound CAS#: 17070-58-5 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8687629.htm

- This compound, 97% | RHENIUM BIO SCIENCE. URL: https://www.rhenium.co.il/en/shop/p/CC06603CB

- This compound, Thermo Scientific | Fisher Scientific. URL: https://www.fishersci.com/shop/products/1-benzofuran-2-sulfonyl-chloride-thermo-scientific/CC06603CB

- SAFETY DATA SHEET - TCI Chemicals. URL: https://www.tcichemicals.com/assets/sds/B0060_EN.pdf

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/b12695

- US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents. URL: https://patents.google.

- Synthesis of sulfonyl chloride substrate precursors. URL: https://www.scripps.edu/sharpless/wp-content/uploads/2019/07/Moore_2015_SI.pdf

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. URL: https://www.lbp.world/papers/a-review-an-insight-on-synthesis-of-benzofuran-1048.html

- This compound (C8H5ClO3S) - PubChemLite. URL: https://pubchemlite.org/compound/2795172

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453308/

- (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. URL: https://www.researchgate.

- SAFETY DATA SHEET - FUJIFILM Wako. URL: https://labchem-wako.fujifilm.com/us/sds/W01W0120-0110.pdf

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202008419

- The Journal of Organic Chemistry Ahead of Print - ACS Publications. URL: https://pubs.acs.org/journal/joceah

- (PDF) Reactivity of Benzofuran Derivatives - ResearchGate. URL: https://www.researchgate.

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls. URL: https://www.bepls.com/bepls/2023/12_BEPLS_2023_103.pdf

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. URL: https://www.mdpi.com/1422-8599/2017/3/M949

- 1768 - Hazardous Substance Fact Sheet. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1768.pdf

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. URL: https://www.progchem.ac.cn/EN/10.7536/PC210902

- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. URL: https://www.acdlabs.com/blog/2008/07/ir-nmr-and-ms-of-a-sulfonyl-chloride-compound/

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098522/

- Sulfonyl Chlorides/Fluorides - Enamine. URL: https://enamine.net/building-blocks/focused-libraries/sulfonyl-chlorides-fluorides

Sources

- 1. This compound CAS#: 17070-58-5 [amp.chemicalbook.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. This compound | 17070-58-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. PubChemLite - this compound (C8H5ClO3S) [pubchemlite.lcsb.uni.lu]

- 9. d-nb.info [d-nb.info]

- 10. rsc.org [rsc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 13. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. nj.gov [nj.gov]

An In-Depth Technical Guide to 1-Benzofuran-2-sulfonyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Benzofuran-2-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its core chemical properties, plausible synthetic routes, characteristic reactivity, and critical safety considerations, underscoring its value in the synthesis of complex molecular architectures.

Introduction: The Significance of a Versatile Reagent

This compound stands as a valuable intermediate at the intersection of heterocyclic chemistry and sulfonyl group reactivity. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including anti-tumor, antibacterial, and anti-viral properties[1]. The sulfonyl chloride functional group is a highly reactive electrophile, primarily used to introduce the sulfonamide moiety, a cornerstone in medicinal chemistry found in antibiotics, diuretics, and enzyme inhibitors[2][3].

The combination of these two motifs in a single molecule makes this compound a powerful tool for generating novel chemical entities with significant potential in drug discovery programs. Its utility lies in its ability to readily react with a vast array of nucleophiles, enabling the construction of diverse compound libraries for biological screening[2][3].

Core Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the effective use of any chemical reagent. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17070-58-5 | [4][5][6] |

| Molecular Formula | C₈H₅ClO₃S | [4][5][6] |

| Molecular Weight | 216.64 g/mol | [4][5][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Benzofuransulfonyl chloride | [7] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)Cl | [4][8] |

| InChIKey | RWCKBBSBRTUUHR-UHFFFAOYSA-N | [4][8] |

Spectroscopic Profile (Anticipated)

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The proton on the furan ring would likely be a distinct singlet.

-

¹³C NMR: Signals would correspond to the eight carbon atoms of the benzofuran ring system. The carbon atom directly attached to the sulfonyl chloride group would be significantly deshielded.

-

IR Spectroscopy: Characteristic strong absorption bands would be present for the S=O stretches of the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1160-1180 cm⁻¹ regions) and C-S stretching.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. Predicted m/z for [M+H]⁺ is 216.97208[8].

Stability and Storage

Like most sulfonyl chlorides, this compound is sensitive to moisture. It will readily hydrolyze upon contact with water or humid air to form the corresponding sulfonic acid and hydrochloric acid[9]. Therefore, it must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, alcohols, and strong oxidizing agents[10][11].

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several methods. A common and direct approach is the chlorosulfonation of the parent aromatic ring. For 1-Benzofuran, direct lithiation followed by reaction with sulfur dioxide and subsequent chlorination provides a plausible and targeted route to the 2-substituted product.

Conceptual Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis, starting from the parent heterocycle, 1-benzofuran.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Conceptual)

This protocol is based on established methods for the synthesis of sulfonyl chlorides from lithiated intermediates[12].

Objective: To synthesize this compound from 1-benzofuran.

Materials:

-

1-Benzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Sulfur dioxide (SO₂) gas or condensed liquid

-

N-Chlorosuccinimide (NCS)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Vessel Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is assembled under an inert atmosphere.

-

Lithiation: Dissolve 1-benzofuran (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and ensure selective deprotonation at the most acidic position (C2). Add n-BuLi (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

-

Sulfur Dioxide Quench: Bubble SO₂ gas through the solution or add condensed SO₂ (-10 °C) via cannula while maintaining the low temperature. The reaction is typically exothermic and should be controlled carefully. Causality: The highly nucleophilic lithiated benzofuran attacks the electrophilic sulfur atom of SO₂, forming the lithium sulfinate salt.

-

Workup & Isolation of Sulfinate: Once the reaction is complete (monitored by TLC), allow the mixture to warm to room temperature. Quench carefully with water. Extract the aqueous layer with a non-polar solvent (e.g., hexanes) to remove any unreacted starting material. Acidify the aqueous layer with HCl to precipitate the sulfinic acid, which can then be extracted with an organic solvent like ethyl acetate.

-

Oxidative Chlorination: Dissolve the crude sulfinic acid intermediate in a suitable solvent. Add N-Chlorosuccinimide (NCS) (1.0-1.2 equiv) portion-wise. Causality: NCS acts as both an oxidant and a chlorine source to convert the sulfinic acid intermediate directly to the sulfonyl chloride.

-

Final Workup and Purification: After the reaction is complete, wash the organic mixture with water and saturated sodium bicarbonate solution to remove any acidic byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is dominated by the electrophilicity of the sulfur atom. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic attack[2].

General Reactivity Schematic: Nucleophilic Substitution

The primary reaction is the displacement of the chloride by a nucleophile (Nu-H), typically an amine or an alcohol, often in the presence of a non-nucleophilic base to quench the HCl byproduct.

Caption: General reaction pathway for this compound.

This reactivity is the foundation for its use in creating sulfonamides and sulfonate esters, which are prevalent in drug candidates[2].

Protocol: Synthesis of a 1-Benzofuran-2-sulfonamide Derivative

This protocol describes a standard procedure for reacting a sulfonyl chloride with an amine.

Objective: To synthesize an N-substituted-1-benzofuran-2-sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), THF, or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5-2.0 equiv)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Causality: The base is pre-added to immediately neutralize the HCl generated during the reaction, preventing protonation of the reactant amine, which would render it non-nucleophilic.

-

Reagent Addition: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine. Causality: This series of washes systematically removes unreacted starting materials and byproducts, simplifying purification.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude sulfonamide can be purified by flash chromatography or recrystallization to yield the final product.

Safety and Handling Precautions

Sulfonyl chlorides are hazardous reagents and must be handled with appropriate care in a well-ventilated chemical fume hood[10].

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (inspect gloves prior to use)[10].

-

Inhalation/Contact: Avoid breathing dust, vapors, or mists. Avoid all contact with skin and eyes[13]. Skin or eye contact can cause severe irritation and chemical burns[9].

-

Reactivity with Water: This compound reacts with water and moisture, potentially violently, to release toxic and corrosive gases like hydrogen chloride and sulfuric acid[9][11]. NEVER add water to the material ; always add the material to water slowly and with caution if quenching is necessary.

-

Spills: In case of a spill, evacuate the area. Do not use water for cleanup. Absorb the spillage with a dry, inert material (e.g., sand or vermiculite) and collect it in a labeled, sealable container for proper disposal[10][13].

-

Fire: The compound itself may not be flammable, but it can ignite combustibles. Use a dry chemical, CO₂, or alcohol-resistant foam for extinguishing surrounding fires. DO NOT USE WATER [9]. Firefighting will produce poisonous gases, requiring a self-contained breathing apparatus[10][11].

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its structure combines the biologically significant benzofuran core with the synthetically versatile sulfonyl chloride group. This enables the straightforward synthesis of novel sulfonamide and sulfonate ester derivatives, making it an indispensable tool for medicinal chemists and researchers engaged in the discovery and development of new therapeutic agents. Proper understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective application in the laboratory.

References

- This compound, 97%. RHENIUM BIO SCIENCE. [Link]

- SULPHURYL CHLORIDE - SD Fine-Chem. SDFine.com. [Link]

- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

- Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health. [Link]

- Preparation of benzofurans and use thereof as synthetic intermediates. (2013).

- This compound (C8H5ClO3S). PubChemLite. [Link]

- Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

- Harish Kumar, D. R., et al. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- de la Torre, D., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- The Journal of Organic Chemistry Ahead of Print.

- Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium. [Link]

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 4. This compound, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. rheniumshop.co.il [rheniumshop.co.il]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 17070-58-5 [amp.chemicalbook.com]

- 8. PubChemLite - this compound (C8H5ClO3S) [pubchemlite.lcsb.uni.lu]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 1-Benzofuran-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 1-Benzofuran-2-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical agents. The methodologies detailed herein are grounded in established chemical principles and supported by practical insights to ensure reproducibility and scalability.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule incorporating the privileged benzofuran scaffold and a reactive sulfonyl chloride group. The benzofuran moiety is a core structural component in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1] The sulfonyl chloride functional group serves as a crucial handle for introducing the benzofuran core into larger molecular frameworks through reactions with nucleophiles such as amines and alcohols, readily forming sulfonamides and sulfonate esters, respectively. This reactivity profile makes this compound a valuable building block in medicinal chemistry for the synthesis of novel drug candidates.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution on the electron-rich benzofuran ring system. Theoretical and experimental studies have established that electrophilic attack on unsubstituted benzofuran preferentially occurs at the C2 position. This regioselectivity is governed by the relative stability of the resulting carbocation intermediates (arenium ions). Attack at C2 allows for delocalization of the positive charge onto the benzene ring, forming a more stable benzylic-type carbocation, whereas attack at C3 would lead to a less stable intermediate.

Therefore, the most direct and logical synthetic strategy involves the introduction of a sulfonyl chloride or a precursor group at the C2 position of the benzofuran nucleus through an electrophilic substitution reaction. Two primary pathways emerge from this strategy:

-

Pathway A: Direct Chlorosulfonation. This approach involves the one-step introduction of the chlorosulfonyl group onto the benzofuran ring using a suitable chlorosulfonating agent.

-

Pathway B: Two-Step Sulfonation and Chlorination. This pathway first introduces a sulfonic acid group at the C2 position, which is subsequently converted to the desired sulfonyl chloride.

The choice between these pathways depends on factors such as the availability and reactivity of the starting materials, desired purity of the final product, and scalability of the process.

Detailed Synthesis Pathways and Experimental Protocols

Pathway A: Direct Chlorosulfonation of 1-Benzofuran

Direct chlorosulfonation is an atom-economical approach that can provide the target compound in a single synthetic operation. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H).

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is likely sulfur trioxide (SO₃) or a related species generated in situ. The electron-rich C2 position of the benzofuran ring attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring and yields the this compound.

Figure 1: Simplified workflow for the direct chlorosulfonation of 1-benzofuran.

Experimental Protocol:

Materials:

-

1-Benzofuran

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (DCM) or chloroform

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzofuran (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition is exothermic and will generate HCl gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chlorosulfonic acid reacts violently with water. Therefore, anhydrous solvents and flame-dried glassware are essential to prevent decomposition of the reagent and unwanted side reactions.

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to control the reaction rate, minimize side product formation (such as sulfonation at other positions or polymerization), and ensure safety.

-

Excess Reagent: Using a molar excess of chlorosulfonic acid helps to drive the reaction to completion.

-

Aqueous Workup: The workup with ice water serves to quench the excess chlorosulfonic acid and hydrolyze any reactive intermediates. The subsequent washes with sodium bicarbonate neutralize any remaining acidic components.

Pathway B: Two-Step Sulfonation and Chlorination

This pathway offers an alternative route that may provide better control over the reaction and potentially higher purity of the final product. It involves the initial formation of 1-benzofuran-2-sulfonic acid, which is then converted to the sulfonyl chloride.

Step 1: Sulfonation of 1-Benzofuran

Mechanism: The sulfonation of benzofuran can be achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or a complex of sulfur trioxide with a Lewis base, such as pyridine or N,N-dimethylformamide (DMF). The electrophile is sulfur trioxide (SO₃) or a protonated form. The mechanism is analogous to other electrophilic aromatic substitutions, proceeding through a sigma complex intermediate.

Experimental Protocol (using SO₃-DMF complex):

Materials:

-

1-Benzofuran

-

Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

-

Anhydrous 1,2-dichloroethane or other suitable solvent

-

Sodium hydroxide solution

Procedure:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, suspend the SO₃-DMF complex (1.1-1.5 equivalents) in anhydrous 1,2-dichloroethane.

-

Add a solution of 1-benzofuran (1.0 equivalent) in 1,2-dichloroethane dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench by the addition of water.

-

Basify the aqueous layer with a sodium hydroxide solution to dissolve the sulfonic acid as its sodium salt.

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

The aqueous solution of sodium 1-benzofuran-2-sulfonate can be used directly in the next step or the sulfonic acid can be isolated by careful acidification and extraction.

Step 2: Conversion of 1-Benzofuran-2-sulfonic Acid to this compound

Mechanism: The conversion of the sulfonic acid (or its salt) to the sulfonyl chloride is a standard transformation. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). The reaction generally proceeds through the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

Figure 2: Conversion of 1-benzofuran-2-sulfonic acid to the corresponding sulfonyl chloride.

Experimental Protocol (using thionyl chloride):

Materials:

-

1-Benzofuran-2-sulfonic acid (or its sodium salt)

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane

Procedure:

-

To a flask containing 1-benzofuran-2-sulfonic acid (1.0 equivalent), add an excess of thionyl chloride (3.0-5.0 equivalents) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as it evolves SO₂ and HCl gases.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane.

-

Wash the organic solution with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Purify the product as described in Pathway A.

Trustworthiness of Protocols: The protocols described are based on well-established and frequently utilized transformations in organic synthesis. The direct chlorosulfonation (Pathway A) is a standard method for preparing aryl sulfonyl chlorides. The two-step procedure (Pathway B) provides an alternative that can be advantageous when the direct method leads to side products or when the starting material is sensitive to the harsh conditions of direct chlorosulfonation. The use of a mild sulfonating agent like the SO₃-DMF complex can improve the selectivity of the initial sulfonation step.

Data Presentation: Comparative Analysis of Synthesis Pathways

| Parameter | Pathway A: Direct Chlorosulfonation | Pathway B: Two-Step Sulfonation & Chlorination |

| Starting Material | 1-Benzofuran | 1-Benzofuran |

| Key Reagents | Chlorosulfonic acid | 1. SO₃-DMF complex2. Thionyl chloride |

| Number of Steps | 1 | 2 |

| Reaction Conditions | Low temperature (0 °C to rt) | 1. 50-60 °C2. Reflux |

| Advantages | - Atom economical- Fewer steps | - Potentially higher selectivity- Milder sulfonation conditions |

| Disadvantages | - Harsh, corrosive reagent- Exothermic reaction | - More steps- Requires isolation of intermediate |

| Typical Yield | Moderate to good | Good (over two steps) |

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through either direct chlorosulfonation of 1-benzofuran or a two-step sequence involving sulfonation followed by chlorination. The choice of method will be dictated by the specific requirements of the research, including scale, purity needs, and available resources. As a key building block, the efficient and scalable synthesis of this compound is of paramount importance for the continued exploration of novel benzofuran-based compounds in drug discovery and materials science. Further optimization of these methods, potentially utilizing flow chemistry or alternative, greener sulfonating and chlorinating agents, could lead to more efficient and environmentally benign synthetic routes.

References

- MySkinRecipes. Benzofuran-2-sulfonyl chloride. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for 1-Benzofuran-2-sulfonyl Chloride Synthesis

Introduction

1-Benzofuran-2-sulfonyl chloride is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its strategic importance lies in the reactive sulfonyl chloride moiety at the 2-position of the benzofuran scaffold, which allows for facile derivatization, making it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategic approaches, primarily differing in the stage at which the sulfonyl group is introduced:

-

Route A: Synthesis of the Benzofuran Core Followed by Sulfonation. This is the more direct and commonly employed strategy. It involves the initial construction of the unsubstituted benzofuran ring from readily available precursors, followed by the regioselective introduction of the sulfonyl chloride group at the electron-rich 2-position.

-

Route B: Synthesis from Precursors Already Containing a Sulfur Moiety. This approach involves the cyclization of a precursor that already contains a sulfur-based functional group, which is then converted to the desired sulfonyl chloride.

This guide will focus on the most practical and well-established pathways within these routes, emphasizing the rationale behind the choice of starting materials and reaction conditions.

Route A: Post-Synthesis Sulfonation of the Benzofuran Core

The cornerstone of this strategy is the efficient synthesis of the benzofuran heterocycle. Two principal starting materials have proven to be highly effective: salicylaldehyde and phenol.

Part 1: Synthesis of the Benzofuran Nucleus

Salicylaldehyde is an economically viable and highly versatile starting material for the synthesis of the benzofuran ring system. The Perkin-Oglialoro reaction offers a classical and reliable method for this transformation.

Causality of Experimental Choices: This reaction proceeds through the formation of a coumarin intermediate, which then undergoes a ring contraction to form the benzofuran. The use of acetic anhydride serves as both a reactant and a dehydrating agent, while sodium acetate acts as the base to deprotonate the anhydride, initiating the condensation with salicylaldehyde.

Experimental Protocol: Synthesis of Benzofuran from Salicylaldehyde [1][2]

-

A mixture of salicylaldehyde (1 mol), acetic anhydride (2.5 mol), and anhydrous sodium acetate (1.5 mol) is heated under reflux for 5-6 hours.

-

The reaction mixture is then cooled and poured into water, leading to the precipitation of coumarin.

-

The crude coumarin is collected by filtration and purified by recrystallization from ethanol.

-

The purified coumarin is then heated with a strong base, such as potassium hydroxide, to induce the Perkin rearrangement, yielding the potassium salt of benzofuran-2-carboxylic acid.

-

Acidification of the reaction mixture precipitates benzofuran-2-carboxylic acid.

-

Decarboxylation of benzofuran-2-carboxylic acid by heating with a copper-bronze catalyst or quinoline affords benzofuran.

Phenol, another readily available and cost-effective starting material, can be effectively used to construct the benzofuran ring. This pathway involves an initial acylation followed by an intramolecular cyclization.

Causality of Experimental Choices: The Friedel-Crafts acylation of phenol with chloroacetyl chloride introduces the necessary carbon framework. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for activating the acyl chloride. The subsequent intramolecular Williamson ether synthesis, promoted by a base, leads to the formation of the furan ring.

Experimental Protocol: Synthesis of Benzofuran from Phenol

-

To a solution of phenol (1 mol) in a suitable solvent (e.g., carbon disulfide or nitrobenzene), anhydrous aluminum chloride (1.1 mol) is added portion-wise at 0-5 °C.

-

Chloroacetyl chloride (1.1 mol) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated to yield 2-hydroxy-ω-chloroacetophenone.

-

The 2-hydroxy-ω-chloroacetophenone is then treated with a base, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or acetone to effect intramolecular cyclization to benzofuran.

| Starting Material | Key Reagents | Intermediate | Final Product of Part 1 | Typical Yield (%) |

| Salicylaldehyde | Acetic anhydride, Sodium acetate | Coumarin | Benzofuran | 60-70 |

| Phenol | Chloroacetyl chloride, AlCl₃ | 2-Hydroxy-ω-chloroacetophenone | Benzofuran | 55-65 |

Part 2: Sulfonation of Benzofuran and Conversion to the Sulfonyl Chloride

The electrophilic substitution of benzofuran occurs preferentially at the 2-position due to the stabilization of the cationic intermediate by the adjacent oxygen atom. This inherent regioselectivity is exploited for the synthesis of this compound.

Chlorosulfonic acid is a powerful and widely used reagent for the direct introduction of a sulfonyl chloride group onto an aromatic ring.

Causality of Experimental Choices: The high reactivity of chlorosulfonic acid allows for the direct formation of the sulfonyl chloride in a single step. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions. The use of a non-reactive solvent like chloroform or dichloromethane is common.

Experimental Protocol: Chlorosulfonation of Benzofuran [3]

-

Benzofuran (1 mol) is dissolved in a dry, inert solvent such as chloroform or dichloromethane.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Chlorosulfonic acid (2-3 mol) is added dropwise with vigorous stirring, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice.

-

The organic layer is separated, washed with cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or chromatography.

For substrates that are sensitive to the harsh conditions of chlorosulfonic acid, the use of a milder sulfonating agent like the sulfur trioxide-pyridine complex is a viable alternative.

Causality of Experimental Choices: The sulfur trioxide-pyridine complex is a less aggressive electrophile than chlorosulfonic acid, which can improve selectivity and reduce degradation of the starting material. This two-step process first forms the more stable sulfonic acid (or its pyridinium salt), which is then converted to the sulfonyl chloride in a separate step using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Experimental Protocol: Two-Step Sulfonation and Chlorination [4][5][6]

Step 1: Sulfonation

-

Benzofuran (1 mol) is dissolved in a dry solvent such as pyridine or dichloromethane.

-

Sulfur trioxide-pyridine complex (1.1-1.5 mol) is added portion-wise at room temperature with stirring.

-

The reaction mixture is stirred for several hours until the formation of the benzofuran-2-sulfonic acid pyridinium salt is complete.

Step 2: Conversion to Sulfonyl Chloride

-

The reaction mixture from Step 1 is cooled in an ice bath.

-

Thionyl chloride (1.5-2 mol) or phosphorus pentachloride (1.1 mol) is added carefully.

-

The mixture is then stirred at room temperature or gently heated to complete the conversion to the sulfonyl chloride.

-

The reaction is quenched by pouring onto ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic extract is washed, dried, and concentrated to give this compound.

| Intermediate | Reagent | Product | Typical Yield (%) |

| Benzofuran | Chlorosulfonic Acid | This compound | 70-80 |

| Benzofuran | SO₃·Pyridine complex, then SOCl₂ or PCl₅ | This compound | 65-75 |

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overview of the primary synthetic routes to this compound.

Caption: Key steps in the Perkin-Oglialoro synthesis of benzofuran.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes, primarily revolving around the initial construction of the benzofuran ring followed by electrophilic sulfonation. The choice of starting material, either salicylaldehyde or phenol, will often depend on laboratory availability and cost considerations, as both provide reliable pathways to the benzofuran core. The subsequent sulfonation and chlorination steps offer flexibility, with direct chlorosulfonation providing a more atom-economical route, while the two-step sulfonation-chlorination procedure offers milder conditions suitable for more sensitive substrates. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this important chemical intermediate.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

- Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

- Perkin, W. H. (1870). On the Perkin Rearrangement. Journal of the Chemical Society, 23, 368-371.

- Shaikh, A. A., et al. (2024).

- Chemithon. (n.d.). Sulfonation and Sulfation Processes.

- Rangasamy, S. (2014). How to carry out a sulfonation reaction?

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Wikipedia. (2023). Perkin rearrangement. [Link]

- PubChem. (n.d.). This compound. [Link]

- Teva Pharmaceutical Industries Ltd. (2013). Preparation of benzofurans and use thereof as synthetic intermediates. U.S.

- Barbero, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2865-2874. [Link]

- Tidwell, T. T. (2001). Sulfur Trioxide–Pyridine. Encyclopedia of Reagents for Organic Synthesis.

- NOBLECHEMISTRY. (2022, January 15). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. [Link]

- de la Torre, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18835-18840. [Link]

- Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

- Wang, Z., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.

- Wikipedia. (2023).

- Wikipedia. (2023). Sulfur trioxide pyridine complex. [Link]

- The Journal of Organic Chemistry. (n.d.). Ahead of Print. [Link]

- ACS Omega. (2024).

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Benzofuran-2-sulfonyl Chloride

For researchers, scientists, and professionals in drug development, the integrity of reactive intermediates is paramount. 1-Benzofuran-2-sulfonyl chloride is a key building block in the synthesis of various pharmacologically active molecules. However, its inherent reactivity, a trait valuable in synthesis, also presents significant challenges to its stability and long-term storage. This guide provides a comprehensive overview of the factors governing the stability of this compound, methodologies for its assessment, and best practices for its storage to ensure its quality and reliability in research and development.

The Chemical Nature and Inherent Instability of this compound

This compound (CAS Number: 17070-58-5) is a heteroaromatic sulfonyl chloride.[1][2][3][4] Its reactivity is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack. Furthermore, the benzofuran ring system, a five-membered heterocycle fused to a benzene ring, influences the compound's overall stability. Studies on heteroaromatic sulfonyl chlorides have shown that five-membered ring derivatives can be less stable than their six-membered counterparts, sometimes undergoing complex decomposition pathways beyond simple hydrolysis.[5][6]

The principal antagonist to the stability of this compound is water.[7] Even trace amounts of moisture in the atmosphere or solvents can lead to rapid hydrolysis, yielding the corresponding and far less reactive 1-benzofuran-2-sulfonic acid. This degradation not only depletes the active reagent but can also introduce impurities that complicate subsequent synthetic steps and product purification.

Key Degradation Pathways

Understanding the potential decomposition routes is critical for developing effective stabilization and analytical strategies. For this compound, two primary degradation pathways should be considered: hydrolysis and thermal decomposition.

Hydrolytic Degradation

This is the most common and rapid degradation pathway. The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of 1-benzofuran-2-sulfonic acid and hydrochloric acid.

Caption: Primary hydrolytic degradation pathway of this compound.

Thermal and Photolytic Decomposition

Assessing the Stability of this compound: A Multi-faceted Approach

A robust stability assessment program is crucial to ensure the quality of this compound. This involves a combination of spectroscopic and chromatographic techniques to identify and quantify the parent compound and its potential degradation products.

Analytical Techniques for Stability Monitoring

| Technique | Primary Application | Key Advantages | Key Limitations |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation, Purity Assessment | Provides detailed structural information, non-destructive. | Lower sensitivity for minor impurities. |

| HPLC with UV/PDA Detection | Purity Assessment, Quantification of Degradants | High sensitivity and quantitative accuracy, stability-indicating methods can be developed.[9][10] | Requires method development and validation. |

| GC-MS | Identification of Volatile Impurities/Degradants | High sensitivity and structural information from mass fragmentation.[11] | May require derivatization for non-volatile compounds.[12] |

| FT-IR Spectroscopy | Functional Group Identification | Rapid identification of the sulfonyl chloride group (strong S=O stretches).[11] | Not suitable for quantification of minor components. |

| Titrimetry | Quantification of Total Sulfonyl Chloride Content | Simple, cost-effective, and accurate for determining overall purity.[11] | Does not distinguish between different sulfonyl chlorides. |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and developing stability-indicating analytical methods.[9]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile or dichloromethane.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[9]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.[9]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Expose the solid material to 80°C in a dry oven for 48 hours.[9]

-

Photodegradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.[9][13] Analyze samples by LC-MS to identify the mass of degradation products.

Caption: Workflow for a forced degradation study of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintaining the integrity of this compound. The following conditions are recommended based on the known reactivity of sulfonyl chlorides.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of thermal decomposition and hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7] | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass bottles or containers with inert liners. | Protects from light and prevents ingress of moisture. Glass is generally inert to sulfonyl chlorides. |

| Location | A dry, well-ventilated area away from incompatible materials.[7] | Ensures safety and prevents accidental contact with water, bases, and oxidizing agents. |

Handling Procedures

-

Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Aprotic Solvents: Use dry, aprotic solvents (e.g., dichloromethane, acetonitrile, THF) for all manipulations.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[14]

-

Quenching: Any residual sulfonyl chloride should be quenched carefully with a suitable nucleophile (e.g., a solution of a secondary amine like diethylamine in an inert solvent) before disposal.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily challenged by its reactivity towards water. A thorough understanding of its degradation pathways, coupled with robust analytical monitoring and stringent storage and handling protocols, is essential for any researcher or drug development professional utilizing this compound. By implementing the guidelines outlined in this document, the integrity of this compound can be preserved, ensuring the reliability and reproducibility of synthetic outcomes.

References

- Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. J Pharm Sci, 68(7), 922-4. [Link]

- Supporting Information for a relevant synthesis paper. (n.d.).

- ResearchGate. (2025). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

- Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3394–3397. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). [Link]

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

- Royal Society of Chemistry. (2015).

- ResearchGate. (n.d.).

- PubChem. (n.d.). This compound. [Link]

- MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

- Rhenium Bio Science. (n.d.). This compound, 97%. [Link]

- PubChem. (n.d.). 2-(2-Cyanoacetyl)-1-benzofuran-5-sulfonyl chloride. [Link]

- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]

- ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions | Request PDF. [Link]

- PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. [Link]

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

- Google Patents. (n.d.).

- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

- Progress in Chemistry. (2022).

- NIST. (n.d.). Benzofuran, 2-methyl-. [Link]

- Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. This compound | 17070-58-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 17070-58-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.com [fishersci.com]

- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling and Application of 1-Benzofuran-2-sulfonyl chloride

Introduction: 1-Benzofuran-2-sulfonyl chloride is a valuable bifunctional reagent in modern organic synthesis and drug discovery. Its structure incorporates the privileged benzofuran scaffold, a motif present in numerous natural products and pharmaceuticals, with a highly reactive sulfonyl chloride group.[1][2][3] This latter functional group serves as a powerful electrophile for the construction of sulfonamides, sulfonates, and other sulfur-containing linkages of significant interest in medicinal chemistry.[4][5][6][7]

However, the very reactivity that makes this compound a useful synthetic building block also imparts significant hazards. As with all sulfonyl chlorides, it is a corrosive, moisture-sensitive, and lachrymatory substance that demands rigorous handling protocols.[8][9] This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive framework for the safe handling, use, and disposal of this compound. The protocols and insights herein are grounded in established safety principles to ensure both experimental integrity and, most importantly, personnel safety.

Caption: Molecular Structure of this compound.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The risks stem from its inherent chemical reactivity and toxicological properties.

Physicochemical Properties

This data provides a snapshot of the chemical's physical state and key safety-relevant parameters.

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| CAS Number | 17070-58-5 | [11] |

| Molecular Formula | C₈H₅ClO₃S | [12][13] |

| Appearance | Clear liquid or low-melting solid | [14] |

| Melting Point | 13 - 16 °C (55 - 61 °F) | [14] |

| Boiling Point | ~252 °C (decomposes) | [14][15] |

| Density | ~1.38 g/mL at 25 °C | [14][15] |

Core Reactivity Hazards

The primary hazard of sulfonyl chlorides is their vigorous reactivity with nucleophiles.

-

Hydrolysis: The most critical reaction to control is hydrolysis. This compound is highly moisture-sensitive.[8][9] It reacts exothermically with water, including atmospheric humidity, to produce 1-benzofuran-2-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[16] This reaction not only degrades the reagent but also creates a hazardous, corrosive atmosphere within the storage container and work area.

-

Reactivity with Alcohols and Amines: It will react vigorously with other nucleophiles like alcohols (to form sulfonates) and amines (to form sulfonamides). These reactions are often the desired synthetic outcome but can be highly exothermic and must be controlled by slow addition and cooling.

-